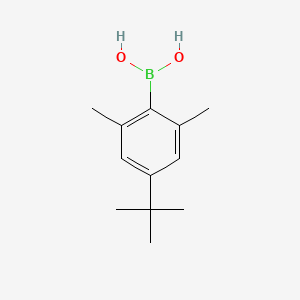

(4-(Tert-butyl)-2,6-dimethylphenyl)boronic acid

Overview

Description

(4-(Tert-butyl)-2,6-dimethylphenyl)boronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with tert-butyl and dimethyl groups. The unique structure of this compound makes it a valuable reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Tert-butyl)-2,6-dimethylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-(tert-butyl)-2,6-dimethylphenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as palladium(II) acetate, under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

(4-(Tert-butyl)-2,6-dimethylphenyl)boronic acid undergoes various chemical reactions, including:

Suzuki–Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Esterification: The boronic acid group can react with alcohols to form boronate esters, which are useful intermediates in organic synthesis.

Common Reagents and Conditions

Palladium Catalysts: Palladium(II) acetate, tetrakis(triphenylphosphine)palladium(0)

Bases: Potassium carbonate, sodium hydroxide, potassium acetate

Solvents: Tetrahydrofuran, toluene, dimethylformamide

Major Products

Biaryl Compounds: Formed through Suzuki–Miyaura coupling

Phenols: Formed through oxidation

Boronate Esters: Formed through esterification

Scientific Research Applications

(4-(Tert-butyl)-2,6-dimethylphenyl)boronic acid has diverse applications in scientific research:

Chemistry: Widely used in the synthesis of complex organic molecules through cross-coupling reactions.

Biology: Utilized in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.

Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Employed in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of (4-(Tert-butyl)-2,6-dimethylphenyl)boronic acid in Suzuki–Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new carbon-palladium bond.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

Phenylboronic Acid: Lacks the tert-butyl and dimethyl substituents, making it less sterically hindered.

4-(Trifluoromethyl)phenylboronic Acid: Contains a trifluoromethyl group instead of tert-butyl, affecting its electronic properties.

2,6-Dimethylphenylboronic Acid: Similar structure but without the tert-butyl group, leading to different reactivity and steric effects.

Uniqueness

(4-(Tert-butyl)-2,6-dimethylphenyl)boronic acid is unique due to its combination of steric hindrance and electronic properties, which influence its reactivity and selectivity in chemical reactions. The tert-butyl and dimethyl groups provide steric protection, making it a valuable reagent in selective transformations.

Biological Activity

(4-(Tert-butyl)-2,6-dimethylphenyl)boronic acid (CAS No. 950778-38-8) is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Boronic acids are known for their versatility in drug design, particularly in the development of anticancer and antibacterial agents. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₂H₁₉BO₂

- Molecular Weight : 206.09 g/mol

- Structure : The compound features a tert-butyl group and two methyl groups on a phenyl ring, contributing to its unique reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves the following steps:

- Starting Materials : The synthesis can begin with 1-tert-butyl-3,5-dimethylbenzene.

- Reactions : Various methods such as Suzuki coupling or direct boronation can be employed to introduce the boronic acid functionality .

- Purification : The product is purified through crystallization or chromatography techniques to obtain high purity levels.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of boronic acids, including this compound. Boronic acids can inhibit proteasome activity, which is crucial for cancer cell survival:

- Mechanism : They act by reversibly binding to the catalytic sites of proteasomes, leading to the accumulation of pro-apoptotic factors and subsequent apoptosis in cancer cells .

- Case Study : In vitro studies have shown that similar boronic acids exhibit significant cytotoxicity against various cancer cell lines, with IC₅₀ values often in the nanomolar range .

Antibacterial Activity

Boronic acids have also demonstrated antibacterial properties:

- Activity Spectrum : Studies indicate that this compound may possess activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus .

- Mechanism : The antibacterial action may involve interference with bacterial cell wall synthesis or protein function due to the boron atom's ability to form complexes with diols present in bacterial enzymes.

Table 1: Summary of Biological Activities

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound:

- Absorption : Initial studies suggest good oral bioavailability.

- Distribution : The compound shows favorable tissue distribution characteristics.

- Metabolism : Metabolized primarily through liver enzymes.

- Excretion : Predominantly excreted via renal pathways.

Properties

IUPAC Name |

(4-tert-butyl-2,6-dimethylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19BO2/c1-8-6-10(12(3,4)5)7-9(2)11(8)13(14)15/h6-7,14-15H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIAQKPCRNZANJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1C)C(C)(C)C)C)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.